molecular formula C6H11N3S B2700588 5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol CAS No. 218929-47-6

5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

Cat. No.: B2700588
CAS No.: 218929-47-6
M. Wt: 157.24
InChI Key: CKMUHFZLJVNCRJ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a cyclopropyl group attached to a tetrahydro-1,3,5-triazine ring, with a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable triazine precursor in the presence of a thiolating agent. The reaction conditions often include the use of solvents such as dioxane or water, and bases like sodium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the synthesis. These methods allow for better control over reaction parameters and can lead to higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazine derivatives.

    Substitution: Alkylated or acylated thiol derivatives.

Scientific Research Applications

5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is unique due to the presence of the cyclopropyl group and the thiol functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-cyclopropyl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c10-6-7-3-9(4-8-6)5-1-2-5/h5H,1-4H2,(H2,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMUHFZLJVNCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CNC(=S)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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